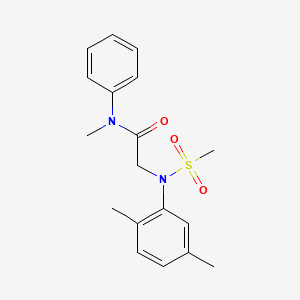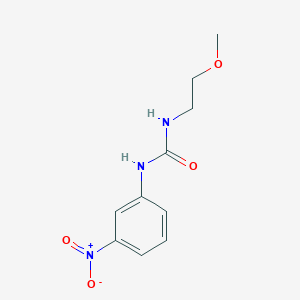![molecular formula C20H16Cl2N4O3S B4581352 N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4581352.png)
N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
Vue d'ensemble
Description
The compound "N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine" embodies a complex heterocyclic structure that potentially offers a broad spectrum of chemical and physical properties due to its diverse functional groups. Such compounds are of interest in various fields of chemistry and materials science due to their unique reactivities and functionalities.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reaction pathways. Starting materials such as dichlorophenol derivatives, furan, and ethylthio components can undergo condensation, nucleophilic substitution, and cyclization reactions to form the desired triazole core and attached functional groups. For instance, a related synthesis approach involves the reaction of phenyloxazol-5-one derivatives with primary amines, leading to imidazolones and thiazolyl derivatives under specific conditions (Amareshwar, Mishra, & Ila, 2011).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms, the stereochemistry, and the electronic environment of the molecules. For example, crystal structure analysis of similar triazole derivatives reveals the geometric configuration and intermolecular interactions that dictate the compound's stability and reactivity (Li et al., 2012).
Chemical Reactions and Properties
Compounds with triazole rings and substituted furan and phenyl groups are known for their versatile chemical reactivity. They can undergo reactions such as nucleophilic substitution, electrophilic addition, and cycloadditions. These reactions are influenced by the electronic nature of the substituents and the overall molecular conformation. Studies on similar compounds have demonstrated their potential in forming diverse heterocyclic frameworks through tailored synthetic routes (Misra & Ila, 2010).
Applications De Recherche Scientifique
Structural Analysis and Reactivity
Crystal Structures of Isomeric 1,2,4-Triazoles : A study on the crystal structures of isomeric 1,2,4-triazoles, including derivatives with dichlorophenoxy and methylthio groups, provides insights into their molecular geometry, bonding patterns, and potential reactivity. X-ray crystallography elucidated the structures, revealing the influence of substitution patterns on molecular conformation and potential interaction sites for further chemical modifications or biological interactions (Kălmăn, Párkányi, & Reiter, 1984).
Photophysical Properties
Photoacid Generation from Substituted 1,3,5-Triazines : Research into the photophysics of substituted 1,3,5-triazines, which share functional group similarities with the target compound, reveals their application as photoacid generators in photoresist formulations. This study highlights the significance of structural features in determining the efficiency of photoacid generation, a property that could be relevant for developing light-sensitive materials (Pohlers, Scaiano, Sinta, Brainard, & Pai, 1997).
Reactivity and Synthetic Applications
C-Fur Bond Cleavage in Polyfuryl(aryl)alkanes : An investigation into the reactivity of polyfuryl(aryl)alkanes, which are structurally related to the furan components of the target compound, examines C-Fur bond cleavage. This study contributes to understanding the chemical behavior of furan-containing compounds under different conditions, providing insights into synthetic strategies and the stability of such molecules (Butin, Stroganova, & Kul'nevich, 1996).
Antimicrobial Activities
Antimicrobial Activities of 1,2,4-Triazole Derivatives : Research on the synthesis and evaluation of antimicrobial activities of 1,2,4-triazole derivatives underscores the potential of such compounds in developing new antimicrobial agents. This area of study is pertinent for compounds with the 1,2,4-triazole moiety, suggesting potential research applications in medicinal chemistry and drug discovery (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Evaluation
In Vitro Anticancer Evaluation of 1,2,4-Triazol-3-one Derivatives : A study on the synthesis and in vitro evaluation of 1,2,4-triazol-3-one derivatives for anticancer activity demonstrates the therapeutic potential of triazole derivatives against various cancer cell lines. These findings highlight the relevance of 1,2,4-triazole-containing compounds in cancer research and the development of novel anticancer agents (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
Propriétés
IUPAC Name |
(E)-1-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O3S/c1-2-30-20-25-24-19(18-4-3-9-27-18)26(20)23-11-14-6-7-15(29-14)12-28-17-8-5-13(21)10-16(17)22/h3-11H,2,12H2,1H3/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADPNLFQQLLRF-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4581270.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4581278.png)

![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)
acetic acid](/img/structure/B4581301.png)

![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)


![2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4581332.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B4581357.png)
![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)
![N-(3-ethoxypropyl)-2-{3-[(4-isopropylphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4581367.png)
![3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4581374.png)